molecular formula C18H28N2O B12785878 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- CAS No. 926913-58-8

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-

Cat. No.: B12785878
CAS No.: 926913-58-8
M. Wt: 288.4 g/mol
InChI Key: WXABJFUNSDXVNH-HYVNUMGLSA-N
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Description

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- is a chemical compound known for its cooling properties. It is often used in various applications, including pharmaceuticals, cosmetics, and food products. The compound is recognized for its ability to provide a cooling sensation without the strong odor associated with menthol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexanecarboxylic acid derivative.

    Amidation Reaction: The carboxylic acid derivative is then reacted with 2-(2-pyridyl)ethylamine under specific conditions to form the desired amide.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Reactors: To enhance the reaction efficiency and yield.

    Automated Purification Systems: To ensure consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Investigated for its cooling properties and potential therapeutic applications in topical formulations.

    Industry: Utilized in the formulation of cooling agents for cosmetics, dental care products, and food items.

Mechanism of Action

The cooling effect of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) channels. These channels are responsible for sensing cold temperatures. The compound activates TRPM8 channels, leading to a sensation of coolness. This mechanism is similar to that of menthol but without the strong odor.

Comparison with Similar Compounds

Similar Compounds

    Menthol: Known for its strong cooling effect and odor.

    N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: Another cooling agent with similar properties.

    Menthoxypropane diol: Used in cosmetic and dermatological preparations for its cooling effect.

Uniqueness

2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide stands out due to its balanced cooling effect and minimal odor. This makes it particularly suitable for applications where a strong odor is undesirable, such as in cosmetics and pharmaceuticals.

Properties

CAS No.

926913-58-8

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1

InChI Key

WXABJFUNSDXVNH-HYVNUMGLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C

physical_description

Solid;  Refreshing cool aroma

solubility

Slightly soluble in water
Very soluble (in ethanol)

Origin of Product

United States

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